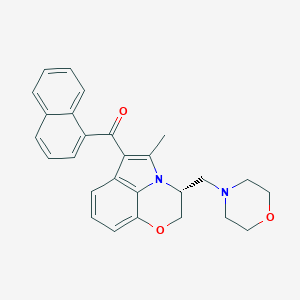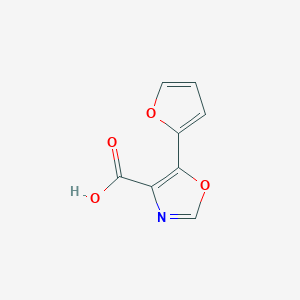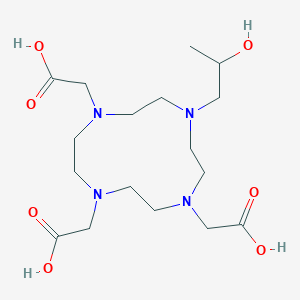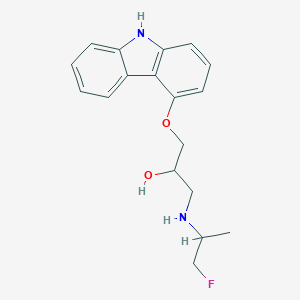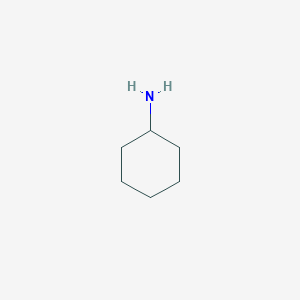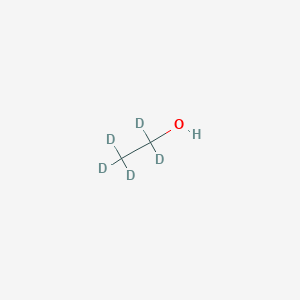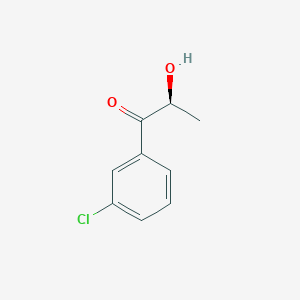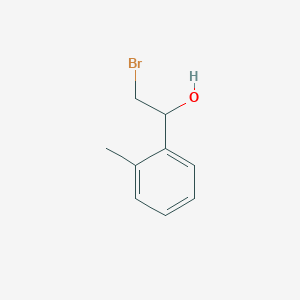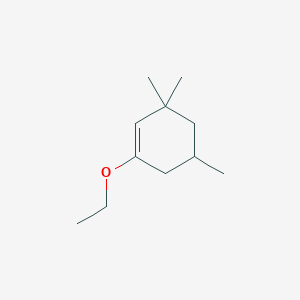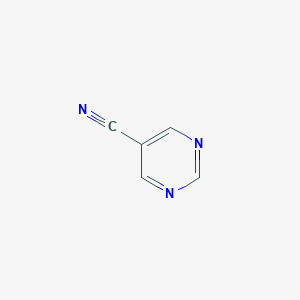
5-Cyanopyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of spiro-5-cyanopyrimidines has been reported through a multi-component condensation of cyclic ketones, malononitrile, and urea/thiourea using potassium carbonate in an aqueous medium . Another method involves the three-component condensation of cyclic ketones, nitrile derivatives, and thiourea or urea in ethanol at 60 °C using K2CO3 as a catalyst under ultrasonic irradiation .Molecular Structure Analysis
The 5-Cyanopyrimidine molecule contains a total of 49 bonds, including 30 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 1 double bond, 1 triple bond, and 17 aromatic bonds .Chemical Reactions Analysis
Pyrimidine derivatives, including 5-Cyanopyrimidine, have been synthesized through various methods. For instance, 2-substituted pyrimidine-5-carboxylic esters have been synthesized through the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts .Physical And Chemical Properties Analysis
5-Cyanopyrimidine has a molecular weight of 105.097 Da and a mono-isotopic mass of 105.032700 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 237.6±13.0 °C at 760 mmHg, and a flash point of 93.8±5.0 °C .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
5-Cyanopyrimidine derivatives have been extensively studied for their potential in cancer treatment. A notable application is the design and synthesis of 5-cyano-2,4,6-substituted pyrimidine derivatives containing an acrylamide group. These compounds have shown significant antitumor activity against various human cancer cell lines, including MGC-803, PC-3, A549, and H1975 . For instance, one derivative exhibited potent cytotoxicity against PC-3 prostate cancer cells, highlighting its potential as a lead compound for developing new antitumor agents .
Antibacterial Applications
The antibacterial properties of 5-Cyanopyrimidine derivatives are also noteworthy. Research has demonstrated the effectiveness of spiro-5-cyanopyrimidine derivatives against both Gram-positive and Gram-negative bacteria . This is achieved through a multi-component condensation process that yields compounds with good antibacterial activities, making them valuable for further exploration in the development of new antibacterial agents .
Antiviral Properties
Pyrimidine derivatives, including those with a 5-cyanopyrimidine structure, are known to exhibit promising antiviral activities. Their structural complexity allows for the development of compounds that can potentially inhibit viral replication or interfere with the viral life cycle, offering a pathway for creating new antiviral drugs .
Anti-AIDS Potential
The fight against AIDS requires the development of novel compounds that can effectively target the HIV virus. 5-Cyanopyrimidine derivatives have been identified as potential anti-AIDS agents, with studies suggesting their ability to interfere with the virus’s mechanisms .
Antinociceptive Effects
The antinociceptive (pain-relieving) properties of 5-Cyanopyrimidine derivatives make them candidates for pain management research. By targeting specific pathways involved in pain perception, these compounds could lead to the development of new analgesic medications .
Inhibitors for Multidrug Resistance (MDR)
Multidrug resistance is a significant challenge in treating various diseases, including cancer. 5-Cyanopyrimidine derivatives have been explored as inhibitors for MDR, potentially restoring the effectiveness of standard treatments by overcoming resistance mechanisms .
Antiplatelet and Antithrombotic Drugs
Compounds based on 5-Cyanopyrimidine have been investigated for their antiplatelet and antithrombotic properties. These activities are crucial in preventing blood clots, which can lead to strokes and heart attacks, indicating the potential for these derivatives in cardiovascular drug development .
Environmental Applications
The environmentally benign synthesis of 5-Cyanopyrimidine derivatives, using water as a solvent, represents a green chemistry approach to drug development. This method reduces the environmental impact and offers a sustainable pathway for synthesizing these compounds .
Safety And Hazards
5-Cyanopyrimidine is classified as having acute toxicity when ingested (Category 4, H302) and can cause serious eye irritation (Category 2A, H319). Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .
Zukünftige Richtungen
Research on 5-Cyanopyrimidine and its derivatives is ongoing, with recent studies focusing on their potential as anticancer agents . For instance, a series of novel 5-cyanopyrimidine derivatives containing an acrylamide group were synthesized and evaluated for their antitumor activity against four human cancer cell lines . These studies suggest that 5-Cyanopyrimidine and its derivatives could be promising compounds for future antitumor therapies.
Eigenschaften
IUPAC Name |
pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3/c6-1-5-2-7-4-8-3-5/h2-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIAPHVAGFEFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436587 | |
| Record name | 5-Cyanopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanopyrimidine | |
CAS RN |
40805-79-6 | |
| Record name | 5-Cyanopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)
